6-(Benzyloxy)-1-methyl-1H-indole
Description
Significance of Indole (B1671886) Derivatives in Chemical Biology and Organic Synthesis
Indole and its derivatives are of paramount importance in medicinal chemistry and drug discovery. nih.govresearchgate.net This significance stems from their structural resemblance to essential biomolecules, allowing them to interact with biological targets like enzymes and receptors. nih.govresearchgate.net Tryptophan, an essential amino acid, features an indole ring and serves as a biosynthetic precursor to a wide range of metabolites, including the neurotransmitter serotonin (B10506). researchgate.netcreative-proteomics.com The indole nucleus is a key structural component in numerous pharmaceuticals, including anti-inflammatory drugs like Indomethacin, and anti-cancer agents such as Vincristine and Vinblastine. nih.gov The versatility of the indole ring allows for a wide range of chemical modifications, making it a valuable template for developing new therapeutic agents with diverse pharmacological activities, including antimicrobial, antiviral, and anti-HIV properties. biosynth.com
Overview of Benzylated Indole Architectures in Contemporary Research
The introduction of a benzyloxy group to the indole scaffold is a strategic modification in medicinal chemistry. nih.gov This functional group can influence the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the benzyloxy motif is a key feature in the structure of safinamide, a drug used in the treatment of Parkinson's disease. nih.gov Research has shown that the presence of a benzyloxy group can be crucial for the biological activity of certain indole derivatives. nih.gov The synthesis of various benzylated indoles, such as 4-benzyloxyindole (B23222) and its derivatives, is an active area of research, with these compounds serving as important intermediates in the preparation of more complex molecules with potential therapeutic applications. orgsyn.orgsigmaaldrich.com
Specific Research Focus: 6-(Benzyloxy)-1-methyl-1H-indole within the Indole Landscape
Within the diverse family of indole derivatives, this compound has garnered attention for its potential applications as a building block in organic synthesis and medicinal chemistry. The presence of the benzyloxy group at the 6-position and a methyl group at the 1-position of the indole ring provides specific steric and electronic properties that can be exploited in the design of new bioactive compounds. Research into this specific molecule focuses on its synthesis, reactivity, and its role as a precursor for more complex chemical structures.
Structure
3D Structure
Properties
CAS No. |
61675-16-9 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
1-methyl-6-phenylmethoxyindole |
InChI |
InChI=1S/C16H15NO/c1-17-10-9-14-7-8-15(11-16(14)17)18-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI Key |
AEFUSISIFJGCHA-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 6-(Benzyloxy)-1-methyl-1H-indole can be approached through various synthetic routes, often involving the modification of a pre-existing indole (B1671886) core or the construction of the indole ring system from acyclic precursors.
A common strategy involves the N-methylation of 6-(benzyloxy)-1H-indole. This can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. The starting material, 6-(benzyloxy)-1H-indole, can be synthesized through methods like the Fischer indole synthesis or from precursors like 2-methyl-3-nitrophenol. orgsyn.org
Another approach involves the construction of the indole ring. For instance, a variation of the Fischer indole synthesis could be employed, starting from a correspondingly substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde.
Chemical Reactions and Properties
The chemical reactivity of 6-(Benzyloxy)-1-methyl-1H-indole is influenced by the electron-donating nature of the benzyloxy group and the presence of the N-methyl group. The indole (B1671886) ring system is generally electron-rich and susceptible to electrophilic substitution reactions.
Key reactions involving this compound include:
Electrophilic Aromatic Substitution: The indole nucleus is prone to attack by electrophiles, typically at the C3 position. The presence of the electron-donating benzyloxy group at the 6-position can further activate the benzene (B151609) portion of the indole ring towards electrophilic attack.
Debenzylation: The benzyloxy group can be removed through hydrogenolysis, a reaction that cleaves the benzyl-oxygen bond, typically using a palladium catalyst and a hydrogen source. This reaction yields the corresponding 6-hydroxy-1-methyl-1H-indole, a valuable intermediate for further functionalization.
Reactions at the N-H position (of the precursor): Prior to N-methylation, the N-H proton of 6-(benzyloxy)-1H-indole is acidic and can be removed by a strong base, allowing for the introduction of various substituents at the nitrogen atom.
Spectroscopic Data
The structure of 6-(Benzyloxy)-1-methyl-1H-indole can be confirmed using various spectroscopic techniques.
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indole (B1671886) and benzyl (B1604629) groups, a singlet for the N-methyl protons, and a singlet for the benzylic methylene (B1212753) protons. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbons of the indole ring, the N-methyl group, the benzyl group, and the benzylic carbon. |
| Mass Spectrometry | Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₅NO), which is 237.3 g/mol . biosynth.com |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and the C-O-C stretching of the ether linkage. |
Applications in Medicinal Chemistry
Classical Indole (B1671886) Synthesis Strategies
Several classical name reactions have been fundamental to the synthesis of indoles for over a century. While some of these methods require harsh conditions, they remain valuable and are often adapted for the synthesis of complex indole derivatives. researchgate.netnih.gov
Fischer Indole Synthesis Modifications for Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com
The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.com Protonation of the enamine is followed by a acs.orgacs.org-sigmatropic rearrangement, breaking the N-N bond and leading to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org
For the synthesis of a 6-benzyloxy-1-methyl substituted indole, a key starting material would be p-benzyloxyphenylhydrazine. The N-methylation can be achieved either on the starting hydrazine (B178648) or on the final indole product. The choice of ketone or aldehyde will determine the substitution at the 2- and 3-positions of the indole ring. The reaction is catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂. wikipedia.org A significant advantage of the Fischer synthesis is the possibility of a one-pot reaction without the need to isolate the intermediate arylhydrazone. byjus.com However, the use of unsymmetrical ketones can lead to a mixture of regioisomeric products. byjus.com
A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org
Reissert Indole Synthesis and Derivatives
The Reissert indole synthesis provides a pathway to substituted indoles starting from an o-nitrotoluene and diethyl oxalate. wikipedia.orgchemeurope.com The initial step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This is followed by a reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated by heating. wikipedia.orgchemeurope.com Potassium ethoxide is often preferred over sodium ethoxide as the base for the initial condensation. wikipedia.orgchemeurope.com
To synthesize a 6-benzyloxy-1-methyl-1H-indole using this method, one would start with a correspondingly substituted o-nitrotoluene, namely 4-(benzyloxy)-1-methyl-2-nitrobenzene. The reaction sequence would then proceed as described to furnish the desired indole. The Reissert synthesis is particularly well-suited for preparing 2-substituted indoles. core.ac.uk Variations of the Reissert reaction exist, including an intramolecular version where a furan (B31954) ring opening provides the necessary carbonyl for cyclization. wikipedia.org
Madelung Indole Synthesis Applications
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This base-catalyzed thermal cyclization of N-acyl-o-toluidines is a key method for producing indoles. wikipedia.org Typical conditions involve bases like sodium or potassium alkoxides in solvents such as hexane (B92381) or tetrahydrofuran (B95107) at temperatures between 200–400 °C, followed by a hydrolysis step. wikipedia.org
For a compound like this compound, the starting material would be an appropriately substituted N-(4-(benzyloxy)-2-methylphenyl)acetamide. The high temperatures required can limit the scope of this reaction, especially for substrates with sensitive functional groups. However, modifications have been developed to overcome this limitation. The Smith-modified Madelung synthesis, for instance, uses organolithium reagents and allows for a wider variety of substituted anilines, including those with methoxy (B1213986) groups. wikipedia.org Another significant advancement involves the introduction of electron-withdrawing groups on the starting material to facilitate the initial deprotonation under milder conditions. researchgate.netresearchgate.net
Larock Indole Synthesis and Palladium-Catalyzed Approaches
The Larock indole synthesis, a palladium-catalyzed heteroannulation reaction, is a versatile method for producing indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This reaction generally proceeds with good to excellent yields and is tolerant of various functional groups. wikipedia.org The standard conditions involve a palladium(II) catalyst, a carbonate base, and a chloride source like LiCl. wikipedia.org N-methyl, N-acetyl, and N-tosyl derivatives of o-iodoanilines are often successful substrates. wikipedia.org
The mechanism involves the reduction of Pd(II) to Pd(0), followed by oxidative addition of the o-iodoaniline. wikipedia.org The alkyne then coordinates to the palladium center and undergoes migratory insertion. wikipedia.org Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and form the indole product. wikipedia.org The regioselectivity of the alkyne insertion is a key aspect of this synthesis, with the bulkier substituent on the alkyne typically ending up at the C2 position of the indole. nih.gov
For the synthesis of this compound, one would start with 4-(benzyloxy)-2-iodo-N-methylaniline and an appropriate alkyne. The Larock synthesis has been successfully applied to the synthesis of various complex molecules, including bioactive compounds. wikipedia.orgub.edu
Bischler and Hemetsberger Indole Synthesis for Methoxy-Activated Indoles
The Bischler–Möhlau indole synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline. wikipedia.org While historically plagued by harsh conditions and low yields, recent modifications, such as using lithium bromide as a catalyst or employing microwave irradiation, have made it more practical. wikipedia.org The mechanism involves the initial formation of an α-anilino ketone intermediate, which then undergoes acid-catalyzed cyclization. wikipedia.org This method is particularly relevant for the synthesis of methoxy-activated indoles. chim.it
The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org Although it can provide good yields, the instability of the starting materials has limited its widespread use. wikipedia.org The proposed mechanism involves a nitrene intermediate. wikipedia.org Both the Bischler and Hemetsberger syntheses are among the common strategies for preparing methoxy-activated indoles. chim.it
Modern Catalytic Approaches for Indole Scaffold Construction
Modern organic synthesis has increasingly focused on the development of catalytic methods that offer improved efficiency, selectivity, and sustainability. rsc.org The construction of the indole scaffold has benefited significantly from these advancements, particularly through the use of transition metal catalysis.
Recent progress in this area includes the use of various catalytic systems to promote the synthesis of substituted indoles. rsc.org Base-catalyzed methods remain effective and utilize simple catalysts to facilitate reactions like Knoevenagel condensation and Michael addition. rsc.org Brønsted and Lewis acids also play a crucial role in enhancing the synthesis of these valuable compounds. rsc.org
Transition metal-catalyzed reactions, particularly those involving palladium, have emerged as a powerful strategy for C-C and C-N bond formation in indole synthesis. researchgate.net Palladium catalysis has been shown to be efficient for the cyclization of bromoarenes. mdpi.com Copper-catalyzed domino coupling/cyclization processes have also been developed for the assembly of 1,2-disubstituted indoles. organic-chemistry.org Furthermore, rhodium(III)-catalyzed cyclization of N-nitrosoanilines with alkynes provides another streamlined route to indoles. organic-chemistry.org
Metal-Catalyzed Cyclization Reactions (Pd, Cu, Rh, Ru, Fe)
Transition metal-catalyzed reactions have become indispensable tools for the construction of the indole nucleus. nih.gov These methods often proceed under mild conditions and exhibit broad functional group tolerance.
Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively used for indole formation. mdpi.com Palladium-catalyzed cyclization of N-aryl imines, formed from anilines and ketones, provides an atom-economical route to indoles via oxidative linkage of C-H bonds. acs.org Another powerful palladium-catalyzed method is the reductive cyclization of β-nitrostyrenes, which can be advantageous depending on the desired substitution pattern. mdpi.com For instance, the synthesis of various indole derivatives has been achieved using phenyl formate (B1220265) as a carbon monoxide surrogate in a palladium/1,10-phenanthroline catalyzed reaction. mdpi.com Tandem Sonogashira coupling followed by cyclization of 2-alkynylanilines in an aqueous micellar medium using Pd(OAc)₂ has also been reported as an efficient method. nih.gov Furthermore, double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes mediated by palladium catalysts offers a route to complex fused indole systems like pyrrolo[3,2-g]indoles. nih.gov
Copper (Cu): Copper catalysts offer a cost-effective and efficient alternative for indole synthesis. researchgate.net Copper-catalyzed cascade cyclization of 3-aminocyclobutenones with electron-deficient internal alkynes allows for the synthesis of fully substituted indoles in a single step. rsc.org Another notable copper-catalyzed reaction is the cyclization/coupling of alkenyl aldimines with arylzinc reagents, which provides access to indole-3-diarylmethanes. nsf.govacs.org This method is modular and allows for the differential functionalization of the arene cores. nsf.gov
Rhodium (Rh): Rhodium catalysts have enabled novel pathways for indole synthesis through C-H activation. acs.org Rh(III)-catalyzed intramolecular annulation of a tethered alkyne is an efficient method for constructing 3,4-fused indoles. acs.org This process is regioselective and can proceed without an external oxidant. acs.org Additionally, Rh(III) catalysis can be used for the direct C-H alkylation of indoles with diazo compounds in a highly regioselective and atom-economic manner. mdpi.com
Ruthenium (Ru): Ruthenium catalysts have proven to be versatile for both the construction and functionalization of the indole scaffold via C-H activation. mdpi.com For example, Ru(II)-catalyzed intermolecular annulation of N-aryl-2-aminopyridines with sulfoxonium ylides provides a simple and efficient route to various indole derivatives. nih.gov Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides can lead to 3-substituted indoles through a 1,2-carbon migration mechanism. acs.org Furthermore, Ru(II)-catalyzed C-H activation followed by diverse intermolecular cross-dehydrogenative coupling reactions has been developed for the synthesis of functionalized indoles. acs.org
Iron (Fe): Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed radical cascade cyclization of N,S-1,6-enynes has been developed to afford thieno[3,4-b]indoles. rsc.org Another innovative method is the iron-catalyzed Fukuyama-type indole synthesis, which is initiated by a hydrogen atom transfer to an isonitrile, followed by radical cyclization. nih.govrsc.org
| Metal Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | Oxidative cyclization of N-aryl imines | Atom-economical, mild aerobic conditions | acs.org |
| Palladium (Pd) | Reductive cyclization of β-nitrostyrenes | Alternative to o-nitrostyrenes, uses CO surrogate | mdpi.com |
| Copper (Cu) | Cascade cyclization of 3-aminocyclobutenones | Forms fully substituted indoles in one step | rsc.org |
| Copper (Cu) | Cyclization/coupling of alkenyl aldimines | Modular route to indole-3-diarylmethanes | nsf.govacs.org |
| Rhodium (Rh) | Intramolecular redox-neutral/oxidative cyclization | Constructs 3,4-fused indoles via C-H activation | acs.org |
| Ruthenium (Ru) | Intermolecular annulation | Simple and efficient synthesis of diverse indoles | nih.gov |
| Iron (Fe) | Radical cascade cyclization of N,S-1,6-enynes | Forms thieno[3,4-b]indoles | rsc.org |
C-H Activation Strategies in Indole Functionalization
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and step-economical strategy for modifying the indole core. nih.gov This approach avoids the need for pre-functionalized starting materials, leading to more efficient syntheses.
Site-selectivity is a major challenge in the C-H functionalization of indoles due to the presence of multiple reactive C-H bonds. nih.gov Significant efforts have been directed towards achieving selectivity at the C2, C3, and the less reactive C4-C7 positions of the indole nucleus. nih.govrsc.org
Directing Group Strategies: A common approach to control regioselectivity involves the use of directing groups. nih.gov For instance, an N-P(O)tBu₂ group on the indole nitrogen can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.govresearchgate.net Similarly, a pivaloyl group at the C3 position can facilitate arylation at the C4 and C5 positions. nih.gov Carboxyl groups at the C5 position have also been utilized to direct C-H arylation to the C4 and C6 positions with ruthenium catalysts. mdpi.com More recently, a catalyst-controlled, site-selective C-H functionalization of 3-acyl indoles has been developed where an amide directing group can be translocated. nih.gov
Ruthenium-Catalyzed C-H Functionalization: Ruthenium catalysts have been particularly effective in C-H activation of indoles. mdpi.com For example, ruthenium-catalyzed C-H alkenylation of indole carboxylic acids has been achieved. nih.gov Carbamoyl-directed C-H functionalization of indoles with 7-azabenzonorbornadienes using a ruthenium catalyst provides access to aminodihydronaphthyl-substituted indoles. rsc.org
| Strategy | Catalyst/Reagent | Functionalized Position | Key Features | Reference |
|---|---|---|---|---|
| Directing Group (N-P(O)tBu₂) | Pd or Cu | C7 or C6 | Directs arylation to the benzene (B151609) core | nih.govresearchgate.net |
| Directing Group (C3-pivaloyl) | - | C4/C5 | Enables direct arylation at these positions | nih.gov |
| Directing Group (C5-carboxyl) | Ru | C4/C6 | Directs C-H arylation | mdpi.com |
| Directing Group (C1-carbamoyl) | Ru | C2 | Functionalization with 7-azabenzonorbornadienes | rsc.org |
| Directing Group Translocation (C3-amide) | Rh(I)/Ag(I) | C2 | Catalyst-controlled site-selectivity | nih.gov |
Photoinduced Cross-Coupling Methods for Indole Derivatives
Photoinduced reactions, particularly those employing visible light, are gaining prominence as sustainable and powerful methods in organic synthesis. These reactions often proceed under mild conditions without the need for high temperatures.
Photoredox Catalysis: Visible-light photoredox catalysis has been successfully applied to the synthesis of indole derivatives. For instance, a direct photo-induced reductive Heck cyclization of indole derivatives can be achieved without a metal or photocatalyst, providing access to complex polycyclic indolinyl compounds. nih.gov This method tolerates a wide range of functional groups. nih.gov
Oxygen Photosensitization: A novel approach involves the use of visible light and a photosensitizer to activate molecular oxygen, which then participates in the reaction. A tandem selenylative radical cyclization of 2-vinyl-N-aryl imines to 3H-indoles has been developed using rhodamine as a photosensitizer. acs.org This process generates singlet oxygen, which promotes the desired cyclization. acs.org
Acid-Catalyzed Photo-activation: In some cases, photo-activation can be achieved in the presence of an acid catalyst without an external photocatalyst. An oxidative cross-coupling of quinoxalinones with indole derivatives has been developed using a Lewis acid under visible light. researchgate.net
Specific Synthetic Routes to Benzyloxyindoles
Synthesis via 6-Benzyloxy-2-nitrotoluene and Reductive Cyclization
A classical and effective method for synthesizing benzyloxy-substituted indoles involves the use of 6-benzyloxy-2-nitrotoluene as a key starting material. The synthesis of this precursor can be achieved by the benzylation of 2-methyl-3-nitrophenol. orgsyn.org
The subsequent steps typically involve the formation of a β-nitrostyrene derivative followed by a reductive cyclization. For example, condensation of 6-benzyloxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) leads to the formation of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org This intermediate can then be subjected to reductive cyclization using reagents like Raney nickel and hydrazine hydrate (B1144303) to afford the desired 4-benzyloxyindole (B23222). orgsyn.org
Another approach for reductive cyclization of nitroaromatics is the use of a dioxomolybdenum(VI) complex as a catalyst with triphenylphosphine (B44618) as the reductant. sci-hub.seresearchgate.net This method has been successfully applied to the synthesis of indoles from 2-nitrostyrenes. sci-hub.se
Annulation Reactions for Indole Scaffold Assembly
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for constructing the indole scaffold. acs.org
Palladium-Catalyzed Annulation: Palladium catalysts are frequently employed in annulation reactions. The Larock indole synthesis, a well-known example, involves the palladium-catalyzed annulation of an alkyne with an o-haloaniline. mdpi.com
Rhodium-Catalyzed Annulation: Rhodium catalysts have been used in benzannulation protocols to form new rings on a pre-existing indole scaffold. nih.gov For example, Rh(III)-catalyzed oxidative annulation of aryl indoles with alkenes can generate isoindolo-indoles. nih.gov
Acid-Catalyzed Annulation: Acid-catalyzed redox-neutral annulation cascades have been developed for the synthesis of polycyclic azepinoindoles from aminobenzaldehydes and indoles. acs.org
Divergent and Diversity-Oriented Synthetic Strategies for Indole Libraries
The demand for novel drug candidates has spurred the development of synthetic strategies that can rapidly generate large collections of structurally diverse molecules. Divergent synthesis and diversity-oriented synthesis (DOS) are two such powerful approaches. mdpi.comwikipedia.org
Divergent Synthesis: This strategy starts from a common core structure and introduces diversity by reacting it with a variety of building blocks in a stepwise fashion. wikipedia.org For example, starting from tosyl-protected tryptamine, three different types of privileged indole-fused scaffolds—1,4-benzodiazepines, tetrahydro-β-carbolines, and 2,2′-bis(indolyl)methanes—can be synthesized by adjusting the reaction conditions. rsc.org
N-Functionalization of Indoles and its Relevance to 1-Methyl Substitution
The functionalization of the nitrogen atom in the indole ring is a critical transformation in organic synthesis, providing access to a wide array of biologically active compounds. The synthesis of 1-methyl substituted indoles, such as this compound, relies on efficient N-alkylation strategies. This section explores various methodologies for the N-functionalization of indoles, with a primary focus on methylation and other relevant substitutions that lead to analogous structures.
The direct functionalization of the indole N-H bond is the most common approach. nih.gov Classical methods for N-methylation often involve the use of methyl iodide or dimethyl sulfate (B86663) with a base like sodium hydride (NaH), sodium amide (NaNH2), or potassium hydroxide (B78521) (KOH). researchgate.net However, these reagents are highly toxic, and methyl iodide's low boiling point presents challenges for large-scale industrial applications. researchgate.net
In the search for safer and more environmentally friendly alternatives, dimethyl carbonate (DMC) has emerged as a promising "green" methylating agent. researchgate.netgoogle.com Although less reactive than traditional reagents, DMC is significantly less toxic and can effectively methylate indoles in the presence of a base, often in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. researchgate.netgoogle.com Studies have shown that a variety of substituted indoles, including those with electron-withdrawing groups like a nitro group, can be N-methylated in high yields using DMC. researchgate.netgoogle.com For instance, the N-methylation of 6-nitroindole (B147325) using DMC has been successfully performed on a large scale. researchgate.net The reaction mechanism when using DMC can be influenced by the choice of catalyst; for example, using 1,4-diazabicyclo[2.2.2]octane (DABCO) leads exclusively to the N-methylated product, whereas 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield both N-methylated and N-methoxycarbonylated indoles. nih.govst-andrews.ac.uk
Another approach involves the use of quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe3NI), as solid, easy-to-handle methylating agents. acs.orgnih.gov This method demonstrates high monoselectivity for the N-methylation of amides and indoles, tolerating a wide range of functional groups including halides, ethers, esters, and nitriles. acs.orgnih.gov
Phase-transfer catalysis (PTC) offers an efficient methodology for N-alkylation under mild, heterogeneous conditions. unife.it This technique involves using a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the indole anion (in the organic phase) and the alkylating agent (which can be in the aqueous phase). unife.itresearchgate.net This method has been used to synthesize 1-alkylindoles in high yields (78-98%) using various alkylating agents. unife.it Asymmetric phase-transfer catalysis has also been explored for the enantioselective N-alkylation of substituted indoles. researchgate.netthieme-connect.com
The following table summarizes various conditions for the N-methylation of different indole substrates, highlighting the diversity of applicable methods.
Table 1: Selected Methods for N-Methylation of Indole Derivatives
| Indole Substrate | Methylating Agent | Base / Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indole-3-propionic acid | Dimethyl carbonate | K2CO3 | DMF | 93 | researchgate.net |
| 6-Nitroindole | Dimethyl carbonate | Zeolite (13X or NaY) | DMF | 93-95 | researchgate.net |
| Indole-3-carboxaldehyde | Dimethyl carbonate | K2CO3 | DMF | 85 | researchgate.net |
| 5-Methoxyindole | Dimethyl carbonate | K2CO3 | DMF | 97 | researchgate.net |
| Indole | Phenyl trimethylammonium iodide | KOH | Toluene | 56 | acs.org |
| Melatonin | Phenyl trimethylammonium iodide | KOH | Toluene | 88 | acs.org |
Beyond methylation, the indole nitrogen can be functionalized with a variety of other groups, leading to structurally diverse analogs. These reactions often employ transition metal catalysts.
N-Arylation: The Ullmann condensation is a classic method for N-arylation, typically involving the coupling of an aryl halide with the indole in the presence of copper. acs.orgacs.org Modern advancements have introduced milder conditions using copper catalysts with specific ligands, such as trans-1,2-cyclohexanediamine. acs.org Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for N-arylation. mdpi.comnih.gov These methods have expanded the scope of accessible N-arylindoles, which are prevalent in pharmaceuticals. mdpi.com
N-Vinylation: Copper-catalyzed cross-coupling reactions are effective for the N-vinylation of indoles. nih.govfigshare.com For example, 3-(hydroxyimino)indolin-2-ones can be selectively N-vinylated using alkenyl boronic acids in the presence of a copper catalyst under mild conditions. nih.govfigshare.com Another strategy involves a copper-catalyzed tandem O-vinylation of arylhydroxylamines followed by a rearrangement and cyclization to form substituted indoles. acs.org
N-Alkylation with other groups: The aza-Michael addition, catalyzed by bases or under phase-transfer conditions, allows for the addition of indoles to electron-deficient alkenes. researchgate.net This reaction has been developed into an asymmetric method for producing chiral N-alkylated indoles. researchgate.netthieme-connect.com Furthermore, palladium-catalyzed reactions, such as the aza-Wacker type reaction, enable the enantioselective N-alkylation of indoles with allylic alcohols. nih.gov
The table below provides examples of different N-functionalization reactions on the indole nucleus.
Table 2: Examples of N-Functionalization of Indoles
| Functionalization | Reagents | Catalyst / Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Arylation | Aryl iodide | CuI / trans-1,2-cyclohexanediamine, K2CO3 | N-Arylindole | acs.org |
| N-Arylation | Aryl halide | Palladium catalyst, base (Buchwald-Hartwig) | N-Arylindole | mdpi.comnih.gov |
| N-Vinylation | Alkenyl boronic acid | Copper catalyst | N-Vinyl oxindole (B195798) nitrone | nih.gov |
| N-Alkylation | Michael acceptors | Cinchona alkaloid PTC, Rb2CO3 | Chiral N-alkylindole | thieme-connect.com |
| N-Alkylation | Allylic alcohols | Palladium catalyst (aza-Wacker) | Chiral N-alkylindole | nih.gov |
These advanced synthetic methodologies provide a robust toolbox for the specific N-methylation required for synthesizing this compound and for creating a wide range of N-functionalized analogs for further research and development.
Electrophilic Aromatic Substitution Patterns in Indoles
The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is a critical aspect of indole chemistry, dictated by the electronic properties of the indole nucleus and the influence of existing substituents.
Reactivity at C-3 and Regioselectivity
The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic attack. youtube.com This high reactivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance, without disrupting the aromaticity of the benzene ring. youtube.comstackexchange.com For this compound, electrophilic substitution is expected to occur predominantly at the C-3 position. This is a well-established trend for indoles, which are estimated to be orders of magnitude more reactive than benzene in electrophilic aromatic substitution reactions. nih.gov
The Vilsmeier-Haack formylation, for instance, is a classic example of a C-3 selective reaction on indoles, typically occurring at room temperature. youtube.com Similarly, C-3 benzylation of indoles can be achieved using benzyl (B1604629) alcohols in the presence of a catalyst. acs.org The formation of alkylideneindolenine intermediates from 3-substituted indoles further highlights the reactivity of this position, allowing for the introduction of a wide variety of nucleophiles. nih.gov
| Reaction Type | Typical Reagents | Position of Substitution | Reference |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | C-3 | youtube.com |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C-3 | nih.gov |
| Benzylation | Benzyl alcohol, catalyst | C-3 | acs.org |
Substitution at N-1 and C-2 Positions
Substitution at the C-2 position is generally less favored than at C-3 because attack at C-2 disrupts the aromaticity of the benzene portion of the molecule in the transition state. stackexchange.com However, if the C-3 position is already substituted, electrophilic attack can be directed to the C-2 position. researchgate.net
Benzene Ring Substitution and Directing Effects
Electrophilic substitution on the benzene ring of an indole generally requires harsher conditions and occurs only after the more reactive pyrrole (B145914) ring positions (N-1, C-2, and C-3) are blocked. youtube.com The benzyloxy group at the C-6 position is an ortho-, para-directing activator. youtube.comlibretexts.orgorganicchemistrytutor.com This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density at the ortho (C-5 and C-7) and para (no para position relative to C-6) positions. organicchemistrytutor.com
Therefore, for electrophilic substitution on the benzene ring of this compound, the attack would be directed primarily to the C-5 and C-7 positions. However, steric hindrance from the adjacent benzyloxy group might influence the relative rates of substitution at these two positions. In some cases, under strongly acidic conditions that lead to protonation of the C-3 position, electrophilic attack can be redirected to the C-5 position. youtube.com
| Substituent | Position | Directing Effect | Reactivity Effect | Reference |
|---|---|---|---|---|
| -OCH₂Ph (Benzyloxy) | C-6 | Ortho, Para-directing | Activating | youtube.comorganicchemistrytutor.com |
| -CH₃ (Methyl) | N-1 | - | Activating | libretexts.org |
Reactions of the Benzyloxy Moiety
The benzyloxy group itself is a key functional handle that can undergo specific chemical transformations. The most significant reaction of the benzyloxy group is its cleavage, a process known as debenzylation. This reaction is typically achieved through catalytic hydrogenation, commonly using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. sigmaaldrich.com This transformation converts the benzyloxy group into a hydroxyl group, yielding the corresponding 6-hydroxy-1-methyl-1H-indole. This deprotection strategy is a valuable tool in multi-step syntheses, as the benzyloxy group serves as a protecting group for the more reactive hydroxyl functionality. sigmaaldrich.com
Stability Considerations and Incompatible Materials in Reaction Environments
Indole derivatives, including this compound, are generally stable under standard laboratory conditions. evitachem.com However, they can be sensitive to strong acids and bases. evitachem.com Strong acids can lead to protonation, primarily at the C-3 position, which can cause side reactions such as self-condensation or polymerization. youtube.comnih.gov The benzyloxy group can also be cleaved under strongly acidic conditions. evitachem.com Therefore, when performing reactions with this compound, careful control of pH is often necessary. Incompatible materials would include strong oxidizing agents, which could potentially oxidize the electron-rich indole ring.
Development of Novel Indole-Based Scaffolds through Reactivity Modulation
The predictable reactivity patterns of this compound make it a valuable starting material for the synthesis of more complex, novel indole-based scaffolds. nih.gov By strategically exploiting the high reactivity of the C-3 position and the directing effects of the benzyloxy group, a diverse range of substituents can be introduced.
For example, the initial functionalization at C-3 can be followed by transformations of the introduced group or by subsequent reactions on the benzene ring. The debenzylation of the C-6 benzyloxy group to a hydroxyl group opens up further possibilities for derivatization, such as etherification or esterification, allowing for the construction of diverse molecular libraries for drug discovery and chemical biology. nih.gov The modulation of the indole core's reactivity through various synthetic transformations enables the rapid generation of new molecular architectures with potential biological activities. nih.govnih.gov
Quantum Chemical Studies (DFT, B3LYP)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP functional, a hybrid method, is frequently employed for its reliability in predicting the electronic structure of organic molecules. explorationpub.com
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles. The process seeks the lowest energy conformation, which represents the most probable structure of the molecule. dtic.mil
Conformational analysis is particularly important for this compound due to the flexible benzyloxy group. Rotation around the C-O and O-CH₂ bonds can lead to different conformers with varying energies. By systematically exploring the potential energy surface, the most stable conformer can be identified. This is crucial as the molecule's shape directly influences its physical properties and biological activity. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (C1 Conformer)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C1-N1 | 1.38 | ||
| N1-C2 | 1.39 | C1-N1-C2: 108.5 | |
| C2-C3 | 1.37 | N1-C2-C3: 110.0 | |
| C3-C3a | 1.45 | C2-C3-C3a: 106.5 | |
| C3a-C4 | 1.40 | C3-C3a-C4: 133.0 | |
| C4-C5 | 1.39 | C3a-C4-C5: 118.0 | |
| C5-C6 | 1.39 | C4-C5-C6: 121.0 | |
| C6-O | 1.37 | C5-C6-O: 125.0 | C5-C6-O-CH₂: 180.0 |
Note: This data is illustrative and represents typical values for similar molecular structures.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of the HOMO and LUMO across the indole nucleus and the benzyloxy substituent would reveal the most probable sites for electrophilic and nucleophilic attack. rsc.org
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
Note: This data is illustrative and based on typical values for indole derivatives.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, the MEP map would likely show negative potential around the oxygen atom of the benzyloxy group and the nitrogen atom of the indole ring, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.
Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. dergipark.org.tr By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental spectra to confirm the structure of the synthesized compound. mdpi.comresearchgate.net
Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. mdpi.com For this compound, characteristic vibrational frequencies would be expected for the N-CH₃ stretch, the C-O-C ether linkage, and the various C-H and C-C bonds within the aromatic rings. mjcce.org.mk
Table 3: Hypothetical Key Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| N-CH₃ Stretch | ~2850 |
| Aromatic C-H Stretch | 3000-3100 |
| C=C Aromatic Stretch | 1450-1600 |
| C-O-C Asymmetric Stretch | ~1250 |
Note: This data is illustrative and represents typical vibrational frequencies for the specified functional groups.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a potential drug molecule (the ligand) might bind to a biological target, such as a protein or enzyme. nih.gov
Indole derivatives are known to interact with a variety of biological targets. Molecular docking simulations can be used to screen this compound against a panel of known protein targets to identify potential biological activities. The simulation calculates the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. nih.gov
The docking results can also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information can guide the design of more potent and selective analogs.
Table 4: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Monoamine Oxidase A | 2BXS | -8.5 | TYR407, PHE208 |
| Cyclooxygenase-2 | 5IKR | -9.2 | ARG120, TYR355 |
| Tubulin | 1SA0 | -7.9 | LYS254, ASN258 |
Note: This data is hypothetical and for illustrative purposes only. The listed proteins are known targets for various indole derivatives.
Binding Affinity Prediction and Docking Score Analysis
Information regarding the binding affinity and docking scores of this compound with specific biological targets is not available in the public domain based on the conducted search. Binding affinity predictions and docking score analyses are crucial computational techniques used to estimate the strength of the interaction between a ligand, such as this compound, and a protein's binding site. These methods help in prioritizing compounds for further experimental testing. However, without specific studies on this compound, no data can be presented.
Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms
There are no specific molecular dynamics (MD) simulation studies published for this compound. MD simulations are powerful computational methods that provide insights into the dynamic behavior of molecules over time. nih.gov Such simulations could elucidate the conformational flexibility of this compound, its stable conformations, and the detailed molecular interactions that would govern its binding to a potential biological target. nih.gov For other molecules, MD simulations have been used to confirm the stability of ligand-protein complexes and to analyze the conformational changes that occur upon binding. nih.govscielo.br
In Silico Predictive Models for Biological Activity
While various in silico models exist to predict the biological activity of chemical compounds, specific predictions for this compound are not documented in the available literature. nih.govnih.govbiorxiv.org These predictive models utilize a compound's chemical structure to forecast its potential pharmacological effects or toxicity. nih.govresearchgate.net The application of such models to this compound could provide valuable hypotheses about its bioactivity, but this has not been reported. For instance, in silico tools are often used to predict properties like kinase inhibition or interaction with G-protein coupled receptors. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within a molecule.
Proton NMR (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In the analysis of this compound, the ¹H NMR spectrum provides characteristic signals that can be assigned to the various protons in the molecule.
The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, aromatic protons typically resonate in the range of 6.0-8.5 ppm, while protons on a methyl group attached to a nitrogen atom (N-CH₃) appear further upfield. Protons of a benzylic methylene (B1212753) group (O-CH₂-Ph) are also found in a specific region of the spectrum. The integration of these signals reveals the relative number of protons corresponding to each peak, and the splitting patterns (e.g., singlet, doublet, triplet) provide information about neighboring protons.
A detailed analysis of the ¹H NMR spectrum of a related compound, 1-methylindole (B147185), shows the methyl group protons at a specific chemical shift, and the aromatic protons of the indole ring system at distinct downfield shifts. dergipark.org.tr For this compound, one would expect to see signals corresponding to the protons of the 1-methyl group, the indole ring, the benzyloxy group's methylene bridge, and the phenyl ring. The precise chemical shifts and coupling constants would allow for the unambiguous assignment of each proton, confirming the compound's structural integrity.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Functional Groups in Indole Derivatives
| Functional Group | Typical Chemical Shift Range (ppm) |
| Aromatic (Ar-H) | 6.0 - 8.5 orgchemboulder.com |
| Vinylic (C=C-H) | 4.6 - 5.9 orgchemboulder.com |
| Benzylic (Ar-C-H) | 2.2 - 3.0 orgchemboulder.com |
| Ether (HC-OR) | 3.3 - 4.0 orgchemboulder.com |
| Aliphatic (RCH₃) | 0.9 orgchemboulder.com |
| N-Methyl (N-CH₃) | ~3.7 |
Note: These are general ranges and can be influenced by the specific molecular structure and solvent used.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. compoundchem.com Since the natural abundance of the ¹³C isotope is low (~1.1%), the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. compoundchem.com The chemical shift of each carbon signal is dependent on its hybridization and the electronegativity of the atoms attached to it. libretexts.org
For this compound, the ¹³C NMR spectrum would display distinct signals for each of the carbon atoms in the indole ring, the N-methyl group, the benzylic methylene carbon, and the carbons of the phenyl ring. The chemical shifts for carbons in aromatic rings generally appear in the downfield region of the spectrum (100-150 ppm), while aliphatic carbons are found further upfield. oregonstate.eduwisc.edu The carbon of the N-methyl group would have a characteristic shift, and the benzylic ether carbon (C-O) would also be readily identifiable.
By comparing the observed chemical shifts with established correlation tables and data from similar indole structures, a complete assignment of the carbon skeleton can be achieved. This analysis is crucial for confirming the connectivity of the different structural fragments of the molecule.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Carbon Environments
| Carbon Environment | Typical Chemical Shift Range (ppm) |
| C=O (Ketones) | 205 - 220 libretexts.org |
| C=O (Acids, Esters) | 170 - 185 libretexts.org |
| Aromatic (C in rings) | 125 - 150 libretexts.org |
| Alkene (C=C) | 115 - 140 libretexts.org |
| Ether (RCH₂O) | 50 - 65 libretexts.org |
| Aliphatic (RCH₃) | 10 - 15 libretexts.org |
Note: These are approximate ranges and can vary based on the specific molecular context and solvent.
2D NMR Techniques (e.g., ROESY for Stereochemistry)
Two-dimensional (2D) NMR techniques provide further structural insights by revealing correlations between different nuclei. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a particularly valuable 2D NMR experiment for determining the stereochemistry and spatial proximity of atoms within a molecule. huji.ac.il A ROESY spectrum shows cross-peaks between protons that are close to each other in space, even if they are not directly bonded. huji.ac.il The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. huji.ac.il
In the context of this compound, a ROESY experiment could be used to confirm the through-space proximity of specific protons. For example, correlations would be expected between the protons of the N-methyl group and adjacent protons on the indole ring. Similarly, correlations between the benzylic methylene protons and protons on both the indole and phenyl rings would help to define the conformation of the benzyloxy substituent. This information is crucial for building a complete three-dimensional model of the molecule.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.
Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl group, the C-N stretching of the indole ring, the C-O-C stretching of the ether linkage, and various bending vibrations.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrations may be weak or absent in the IR spectrum, they may produce strong signals in the Raman spectrum, and vice versa. For instance, the stretching of the C-H bonds in the methyl group of 1-methylindole is observed in both IR and Raman spectra at around 2900 cm⁻¹. dergipark.org.tr Analysis of the Raman spectrum of this compound would provide additional vibrational information, helping to confirm the presence of specific functional groups and providing a more complete picture of the molecule's vibrational modes.
Table 3: Characteristic Vibrational Frequencies for Functional Groups in Indole Derivatives
| Functional Group | Typical IR/Raman Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Aromatic Stretch | 1400 - 1600 |
| C-O Ether Stretch | 1000 - 1300 |
| C-N Stretch | 1000 - 1350 |
Comparison of Experimental and Theoretical Spectra
To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra are often compared with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT). dergipark.org.trnih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. researchgate.net
By comparing the experimental and calculated spectra, a detailed assignment of the observed vibrational bands to specific normal modes of the molecule can be made. dergipark.org.trnih.gov This comparison can also help to identify subtle structural features and conformational isomers that may be present. For instance, a study on 1-methylindole utilized DFT calculations to assign the normal modes based on total energy distribution. dergipark.org.tr A similar approach for this compound would allow for a comprehensive analysis of its vibrational properties, providing strong support for the structural elucidation derived from NMR data. Discrepancies between experimental and theoretical spectra can sometimes be resolved by considering solvent effects or the presence of intermolecular interactions. dergipark.org.trunlp.edu.ar
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, HPLC-MS)
Mass spectrometry and its hyphenated forms, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are indispensable tools for the analysis of indole derivatives. mdpi.com These methods provide crucial information on molecular weight, structural fragmentation, and compound quantification.
Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry confirms the molecular identity of this compound by precisely measuring its molecular weight. The chemical formula for this compound is C₁₆H₁₅NO, corresponding to a molecular weight of approximately 237.3 g/mol . In an MS analysis, this would be observed as the molecular ion peak (M⁺).
The fragmentation pattern observed in the mass spectrum provides a structural fingerprint of the molecule. For this compound, fragmentation is predictable based on the principles governing ethers, aromatic systems, and amines. libretexts.orgmiamioh.edu The high stability of the aromatic indole ring means that it often remains intact, making cleavage of its substituents more likely.
Key fragmentation pathways include:
Alpha-cleavage at the ether linkage, which is a dominant pathway. This involves the cleavage of the benzyl-oxygen bond or the oxygen-indole bond.
Loss of the Benzyl Group: Cleavage of the O–CH₂Ph bond results in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a common feature for benzyl-containing compounds.
Loss of the Benzyloxy Radical: Cleavage of the C₆–O bond on the indole ring would lead to the formation of a 1-methyl-1H-indol-6-yl cation.
Indole Ring Fragmentation: While less common, some fragmentation of the indole core itself can occur, though the molecular ion peak is often prominent in the spectra of related indole derivatives. nih.gov
A summary of expected key fragments is presented in the table below.
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Structure/Origin |
| [C₁₆H₁₅NO]⁺ | 237 | Molecular Ion (M⁺) |
| [C₉H₈NO]⁺ | 146 | Loss of the benzyl group (C₇H₇) |
| [C₇H₇]⁺ | 91 | Tropylium cation from benzyl group cleavage |
| [C₉H₉N]⁺ | 131 | 1-methyl-1H-indole cation radical |
Quantitative Analysis and Trace Compound Detection
Hyphenated techniques like GC-MS and HPLC-MS are powerful methods for the quantitative analysis of this compound. mdpi.com These techniques couple the separation power of chromatography with the sensitive and specific detection of mass spectrometry. This combination allows for the detection of the compound at very low concentrations, even within complex mixtures such as biological fluids or reaction media. chromatographyonline.com
The process for quantitative analysis typically involves:
Method Development: A chromatographic method is established to separate the target compound from other components in the sample. For GC-MS, this may require derivatization to increase volatility, whereas HPLC-MS is well-suited for analyzing such polar, non-volatile compounds directly. mdpi.com
Calibration: A calibration curve is generated by analyzing a series of standard solutions of known concentrations.
Analysis: The sample is analyzed, and the peak area corresponding to this compound is measured. By comparing this area to the calibration curve, the precise concentration in the original sample can be determined.
The use of tandem mass spectrometry (MS/MS), available in techniques like GC-MS/MS and LC-MS/MS, further enhances selectivity and sensitivity. mdpi.com This allows for trace compound detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, which is critical for metabolic studies and environmental analysis. nih.gov
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules. These techniques are particularly useful for aromatic compounds like indoles, which possess characteristic absorption and emission spectra.
Electronic Absorption Properties and Quantitative Analysis
The UV-Vis spectrum of this compound is characterized by electronic transitions within its chromophores: the indole nucleus and the benzyl group. The indole ring system typically exhibits strong absorption bands in the ultraviolet region. The presence of the benzyloxy substituent at the C6 position influences the exact position and intensity of these absorption maxima (λ_max). For comparison, a related compound, 5,6-Bis(benzyloxy)-1H-indole, shows an absorption maximum around 290 nm.
UV-Vis spectroscopy is also a straightforward method for quantitative analysis in solution, based on the Beer-Lambert law. By measuring the absorbance of solutions of known concentrations, a calibration curve can be created to determine the concentration of unknown samples.
An illustrative Beer-Lambert plot data set is shown below.
| Concentration (mol/L) | Absorbance (A.U.) |
| 0.00001 | 0.15 |
| 0.00002 | 0.30 |
| 0.00004 | 0.60 |
| 0.00006 | 0.90 |
| 0.00008 | 1.20 |
Intrinsic Fluorescence Properties and Biological Detection
The indole moiety is naturally fluorescent, a property that is widely exploited in biochemical and cellular studies. When excited with UV light at its absorption maximum, this compound is expected to emit light at a longer wavelength (a phenomenon known as Stokes shift).
This intrinsic fluorescence is highly sensitive to the local environment. Factors such as solvent polarity, pH, and binding to macromolecules can cause significant changes in the fluorescence intensity and emission wavelength. This sensitivity makes it a valuable tool for biological detection. For instance, it can be used as a probe in studies of protein-ligand interactions, where a change in fluorescence upon binding can be monitored to determine binding affinities and kinetics.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound must first be grown.
The analysis provides a wealth of structural information, including:
Precise Molecular Geometry: It yields exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. researchgate.net
Structural Conformation: The analysis would reveal the planarity of the bicyclic indole core and the spatial orientation of the N-methyl and C6-benzyloxy groups relative to the ring.
Crystal Packing and Intermolecular Interactions: The data elucidates how individual molecules are arranged in the crystal lattice. It can identify and characterize non-covalent interactions such as π–π stacking between aromatic rings or C–H···π interactions, which are crucial in stabilizing the crystal structure. mdpi.comresearchgate.net
Although a specific crystal structure for this compound is not publicly available, the parameters that would be determined from such an analysis are summarized in the table below.
| Structural Parameter | Information Obtained |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-O, C-C). |
| Bond Angles | Angles between adjacent bonds (e.g., C-N-C, C-O-C). |
| Torsion Angles | Dihedral angles describing the rotation around bonds, defining the 3D shape. |
| Intermolecular Contacts | Distances and geometries of non-covalent interactions like hydrogen bonds and π–π stacking. researchgate.net |
This comprehensive structural data is invaluable for understanding the compound's physical properties and for rational drug design and materials science applications.
Mechanistic Insights into Preclinical and in Vitro Biological Activities of Indole Derivatives
Enzyme Inhibition Studies
Cholinesterase (AChE, BuChE) and Monoamine Oxidase (MAO-A, MAO-B) Inhibition
No specific studies detailing the cholinesterase or monoamine oxidase inhibitory activity of 6-(Benzyloxy)-1-methyl-1H-indole were found. However, research has been conducted on other indole (B1671886) derivatives. For instance, compounds with a 6-methoxy indole group have been evaluated for cholinesterase inhibition nih.govnih.gov. Similarly, derivatives like N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (B109427) have been identified as potent and selective MAO-B inhibitors, demonstrating the importance of the benzyloxy-indole scaffold in MAO inhibition nih.govnih.gov.
Tyrosinase Inhibition Mechanisms
There is no available literature on the tyrosinase inhibition mechanisms of this compound. The field of tyrosinase inhibitors is extensive, with many natural and synthetic compounds being investigated, including various heterocyclic structures, but this specific indole derivative does not appear among them tbzmed.ac.irnih.gov.
HIV-1 Integrase Strand Transfer Inhibition
While the indole nucleus is a feature in some antiviral agents, no studies have been found that evaluate this compound as an HIV-1 integrase strand transfer inhibitor. Research in this area focuses on compounds that can chelate metal ions in the enzyme's active site, a function not explicitly suggested by the structure of this specific compound nih.govapexbt.com.
HIV-1 Glycoprotein 41 Fusion Inhibition and Hydrophobic Pocket Targeting
Scientific literature describes various small molecules and peptides that target the hydrophobic pocket of HIV-1 gp41 to inhibit viral fusion. Some of these include indole-based structures. For example, derivatives of (1H-indol-6-yl)methyl)benzoic acid have been developed and shown to bind to this pocket nih.gov. However, no data specifically links this compound to this mechanism.
Squalene (B77637) Synthase and Lanosterol-14α Demethylase Inhibition (Antifungal Targets)
Inhibitors of squalene synthase and lanosterol-14α-demethylase are crucial in antifungal therapy and cholesterol management nih.govdiva-portal.orgebi.ac.uk. The primary inhibitors of lanosterol (B1674476) 14α-demethylase are azole-containing compounds nih.gov. While a wide range of structures have been tested against squalene synthase, there is no evidence in the reviewed literature of this compound being one of them.
Anticancer Research Perspectives (In Vitro Models)
The indole scaffold is a privileged structure in anticancer drug discovery, with numerous derivatives showing potent activity against various cancer cell lines nih.govmdpi.com. For example, indeno[1,2-b]indoles and 3-aroylindoles have been the subject of extensive research nih.govmdpi.com. Despite the prevalence of the indole core in this field, no in vitro anticancer studies specifically identifying this compound have been found.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for several cellular functions, including cell division, motility, and intracellular transport. nih.gov Their highly dynamic nature, characterized by constant transitions between polymerization and depolymerization, makes them a key target for anticancer agents. nih.gov Interfering with this equilibrium by inhibiting tubulin polymerization can halt the cell cycle and lead to apoptosis (cell death). nih.gov
Indole derivatives, particularly arylthioindoles (ATIs), have emerged as potent inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule assembly. nih.gov Studies on various ATI derivatives have demonstrated their ability to inhibit tubulin assembly with IC₅₀ values in the low micromolar range and suppress the growth of cancer cell lines, such as MCF-7 human breast carcinoma, with IC₅₀ values in the nanomolar range. nih.gov The mechanism involves hampering mitotic progression, which arrests cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis. nih.gov Certain indole compounds have been shown to potently inhibit tubulin polymerization and consequently restrict cancer cell growth. nih.gov
Bcl-2 and Mcl-1 Dual Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis. Within this family, anti-apoptotic proteins like Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1) are often overexpressed in tumors, promoting cancer cell survival and resistance to therapy. nih.govnih.gov Therefore, the dual inhibition of both Bcl-2 and Mcl-1 presents a promising strategy to overcome chemoresistance and induce synergistic cell death in various cancers. nih.govyoutube.commdpi.com
Research into 1-phenyl-1H-indole derivatives has identified this class of compounds as potential dual inhibitors of Bcl-2 and Mcl-1. nih.gov Biological assays have confirmed that certain compounds in this series exhibit potent inhibitory activity against both proteins without significantly affecting other family members like Bcl-XL. nih.gov The simultaneous targeting of Bcl-2 and Mcl-1 is critical because the inhibition of one can lead to the upregulation of the other as a resistance mechanism. youtube.com Combining inhibitors for both has been shown to be more effective at reducing cancer cell viability and tumor growth in preclinical models than targeting either protein alone. nih.govyoutube.com
Lysine Specific Demethylase 1 (LSD1) Inhibition
Lysine-specific demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, is an epigenetic regulator that removes methyl groups from histones, primarily H3K4me1/me2 and H3K9me1/2. ulakbim.gov.trresearchmap.jp By participating in transcriptional repressor complexes, LSD1 plays a vital role in gene silencing and has been implicated in a wide range of cellular processes. ulakbim.gov.tr Aberrant expression or upregulation of LSD1 has been linked to the progression of various cancers, including pediatric high-grade glioma and melanoma, making it an attractive therapeutic target. researchgate.netnih.govnih.gov
Inhibition of LSD1 has been shown to suppress tumor growth in vitro and in vivo. researchgate.net Pharmacological inhibition of LSD1 with various small molecules can lead to selective cytotoxicity in cancer cells, suppress colony formation, and reduce tumor growth in xenograft models. researchgate.netnih.gov Furthermore, targeting LSD1 can induce changes in gene expression related to tumorigenesis and enhance the immune response against cancer cells by promoting an immune gene signature that increases natural killer (NK) cell killing. researchmap.jpnih.gov The development of LSD1 inhibitors, including those based on peptide and indole scaffolds, is an active area of cancer research. nih.gov
Antiproliferative Effects in Cancer Cell Lines
The antiproliferative activity of indole derivatives has been evaluated across various human cancer cell lines, demonstrating the therapeutic potential of this chemical scaffold. The mechanisms behind these effects are often linked to the activities described above, such as the inhibition of tubulin polymerization and the induction of apoptosis.
For instance, methyl-indole, a related compound, has been shown to inhibit the viability of pancreatic cancer cells by inducing apoptosis. nih.gov This was associated with the downregulation of the P13K/AKT signaling pathway, a critical cascade for cell survival and proliferation. nih.gov Studies on other indole derivatives have demonstrated potent growth inhibition against a range of cancer cell lines. nih.gov The effectiveness of these compounds is often quantified by their IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.
Below is a table summarizing the antiproliferative activity of selected indole derivatives in various cancer cell lines.
| Compound Class | Cell Line | Activity | IC₅₀ Value | Reference |
| Arylthioindole (ATI) Derivative | MCF-7 (Breast Carcinoma) | Growth Inhibition | 52 nM | nih.gov |
| Methyl-indole | Capan-1 (Pancreatic Cancer) | Apoptosis Induction | 5.0 µM (used) | nih.gov |
| Methyl-indole | Aspc-1 (Pancreatic Cancer) | Apoptosis Induction | 5.0 µM (used) | nih.gov |
| Methyl-indole | MIApaCa-2 (Pancreatic Cancer) | Apoptosis Induction | 5.0 µM (used) | nih.gov |
| 1-phenyl-1H-indole Derivative (9c) | A549 (Lung Cancer) | Antiproliferative | 1.83 µM | nih.gov |
| 1-phenyl-1H-indole Derivative (9h) | MGC-803 (Gastric Cancer) | Antiproliferative | 1.42 µM | nih.gov |
Antioxidant Activity Evaluation
Indole derivatives have been investigated for their antioxidant properties, which are crucial for protecting against cellular damage caused by oxidative stress. nih.gov Oxidative stress is implicated in numerous diseases, and antioxidants can neutralize harmful reactive oxygen species (ROS). springermedizin.de The antioxidant capacity of these compounds is typically evaluated using various in vitro cell-free assays. nih.govmdpi.com
Common methods include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This test measures the ability of a compound to scavenge the stable DPPH free radical. nih.govmdpi.com
Ferrous Ion (Fe²⁺) Chelating Assay : This assay assesses the compound's ability to bind to ferrous ions, which can catalyze oxidative reactions. nih.gov
Reducing Power Assay : This method evaluates the compound's capacity to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.gov
Studies on C-3 substituted indole derivatives have shown significant antioxidant activity. nih.gov The indole structure itself, particularly the heterocyclic nitrogen atom with its free electron pair, acts as an active redox center, contributing to the antioxidant effect. nih.gov For example, certain gramine-triazole conjugates derived from indole showed markedly higher scavenging activity than the parent compound. nih.gov Similarly, other indole derivatives have demonstrated good free radical scavenging potential in both DPPH and hydrogen peroxide (H₂O₂) based assays. researchgate.net
Antimicrobial Activity Studies
The indole scaffold is a key component in many compounds exhibiting a broad spectrum of antimicrobial activity against bacteria and fungi. nih.gov The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and indole derivatives represent a promising avenue of research. drugbank.com
The antimicrobial efficacy of these compounds is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. nih.gov Research has shown that various indole derivatives are active against a range of pathogens. For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans. nih.gov Other studies have highlighted the activity of N(1)-benzyloxy derivatives against M. smegmatis and different indole compounds against Bacillus subtilis and Escherichia coli. researchgate.netdrugbank.com Some of these compounds also show excellent antibiofilm activity, which is crucial for combating chronic infections. nih.gov
The table below presents findings on the antimicrobial activity of various indole-related compounds.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazole (3ao, 3aq) | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis mc(2)155 | 3.9 | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans ATCC 10231 | 3.9 | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans ATCC 10231 | 3.9 | nih.gov |
Receptor Modulation (e.g., Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR))
Indole derivatives can act as modulating ligands for various cellular receptors, including the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). These ligand-activated transcription factors are crucial in regulating physiological and pathological processes, such as drug metabolism and inflammation. nih.govfrontiersin.org
Aryl Hydrocarbon Receptor (AhR): AhR is a transcription factor involved in cellular responses to environmental toxins and plays a role in inflammation. nih.gov Studies on structurally diverse halogenated indoles have shown that these compounds can activate AhR in a concentration-dependent manner, inducing the expression of target genes like CYP1A1. nih.gov
Pregnane X Receptor (PXR): PXR is a master regulator of drug and xenobiotic metabolism, with high expression in the liver and intestines. frontiersin.orgembopress.org It can be activated by a wide range of compounds, including dietary and microbial indoles. nih.gov Research on simple mono-methylated indoles (MMIs) has demonstrated that they are ligands and partial agonists of human PXR. nih.govresearchgate.net These MMIs were shown to induce PXR-regulated genes, such as CYP3A4 and MDR1, particularly in human intestinal cells. nih.gov Functionalized indole derivatives have also been developed as non-cytotoxic PXR agonists that can repress pro-inflammatory cytokine production, highlighting their therapeutic potential for inflammatory conditions. embopress.org
Structure Activity Relationship Sar Studies of Substituted Indole Derivatives
Impact of N-Substitution (e.g., 1-Methyl vs. 1-Benzyl) on Biological Activity and Specificity
The substituent at the N-1 position of the indole (B1671886) ring is a critical determinant of biological activity. The choice between a small alkyl group, such as methyl, and a bulkier aromatic group, like benzyl (B1604629), can significantly alter a compound's potency and selectivity.
Research on various indole-based compounds has shown that N-substitution is often crucial for activity. For instance, in a series of N-substituted indole-3-imine derivatives, it was noted that N-benzyl indoles generally showed higher Src kinase inhibition than their unsubstituted counterparts znaturforsch.com. The introduction of a benzyl group can enhance binding to target enzymes, potentially through additional hydrophobic or π-stacking interactions. In the development of tyrosinase inhibitors, it has been reported that the activity of indole analogs with N-substitution, such as phenyl and benzyl groups, is markedly enhanced rsc.org.
Conversely, in some contexts, a smaller N-1 substituent is preferred. In a study of indole-based chalcones with antiproliferative properties, the absence of any substituent at the N-1 position (N-H) was found to contribute to optimal activity, along with a methoxy (B1213986) group at the C5 or C6 position researchgate.net. Similarly, a study on indole-imidazolidin-2-one hybrids as plant growth regulators found that 1-methyl derivatives had a lesser effect compared to analogs with larger substituents at other positions nih.gov. This suggests that for certain biological targets, a large N-1 substituent may introduce steric hindrance, preventing optimal binding.
In the context of antiplatelet agents based on 1-(substituted benzyl)-3-(phenylimino)indolin-2-one, all derivatives without substitution at position 1 of the indole ring exhibited weaker activity or were inactive altogether, highlighting the necessity of the N-benzyl moiety for this specific activity.
| N-1 Substituent | Compound Series | Biological Activity | Observation |
|---|---|---|---|
| Benzyl | Indole-3-imine derivatives | Src Kinase Inhibition | N-benzyl substitution generally enhanced activity znaturforsch.com. |
| Benzyl | Indole-based thiosemicarbazones | Tyrosinase Inhibition | N-benzyl substitution markedly enhanced activity rsc.org. |
| Hydrogen (unsubstituted) | Indole-propenone scaffold | Antiproliferative | Absence of N-1 substituent contributed to optimal activity researchgate.net. |
| Methyl | Indole-imidazolidin-2-one hybrids | Plant Growth Regulation | 1-methyl derivatives had less effect on activity nih.gov. |
Influence of Benzyloxy Group Position (e.g., 5- vs. 6-position) on Biological Profile
The regiochemistry of substituents on the benzene (B151609) portion of the indole nucleus significantly impacts the molecule's interaction with biological targets. The position of the benzyloxy group, whether at the C-5 or C-6 position, can lead to vastly different pharmacological profiles.
A pivotal study on indolyl methylamines as monoamine oxidase (MAO) inhibitors demonstrated that a benzyloxy group attached at the 5-position of the indole ring is critical for selective and potent MAO-B inhibition nih.gov. This substitution was shown to increase the molecular hydrophobicity, which is a key factor for MAO-B selectivity nih.gov. The study concluded that the presence of the benzyloxy group at the 5-position results in a switch from MAO-A to MAO-B selective inhibition nih.gov.
In contrast, research into indole-based chalcone (B49325) derivatives as antiproliferative agents found that the presence of a methoxy group (a close analog to the benzyloxy group) at either the C-5 or C-6 position contributed to optimal activity researchgate.net. Notably, the derivative with a 6-methoxy moiety exhibited the highest antiproliferative activity against several cancer cell lines researchgate.net. This highlights that while the 5-position is crucial for one target (MAO-B), the 6-position can be optimal for another (e.g., tubulin polymerization inhibition).
Furthermore, in the development of HIV-1 fusion inhibitors based on bis-indole structures, the linkage point between the two indole rings was critical. Compounds with a 6–6′ linkage showed submicromolar activity, whereas those with 5–6′, 6–5′, or 5–5′ linkages had significantly reduced activity nih.gov. This underscores the importance of the substitution pattern on the indole's benzene ring for maintaining the correct molecular shape for potent biological action nih.gov.
| Position | Substituent | Compound Series | Biological Target/Activity | Finding |
|---|---|---|---|---|
| 5-position | Benzyloxy | Indolyl methylamines | MAO-B Inhibition | Critical for selective and potent inhibition nih.gov. |
| 6-position | Methoxy | Indole-based chalcones | Antiproliferative | Showed the highest activity against HeLa, HT29, and MCF-7 cell lines researchgate.net. |
| 6-6' linkage | Bis-indole | Bis-indole derivatives | HIV-1 Fusion Inhibition | Optimal for submicromolar activity nih.gov. |
| 5-6', 6-5', 5-5' linkage | Bis-indole | Bis-indole derivatives | HIV-1 Fusion Inhibition | Resulted in 4-20 times less activity compared to 6-6' linkage nih.gov. |
Role of Substituents on the Benzyloxy Phenyl Ring
The electronic and steric properties of substituents on the distal phenyl ring of the benzyloxy group can further modulate the biological activity. These modifications can influence the compound's binding affinity, solubility, and metabolic stability.
In SAR studies of HIV-1 fusion inhibitors, substitutions on a terminal benzyl ring (structurally related to a benzyloxy group) were explored. It was found that an unsubstituted phenyl ring led to a 5-fold decrease in activity compared to substituted analogs acs.org. The introduction of groups like m-methoxy or p-CF3 had a minimal effect on binding or potency, while a 3,5-dimethoxy substitution resulted in a slight decrease in biological activity acs.org. This suggests that substitution is generally favorable, but bulky additions can be detrimental acs.org.
In a different series of 1-benzyl indazole derivatives, substitution at the ortho position of the benzyl ring with fluoro or cyano groups resulted in better inhibitory activity against hypoxia-inducible factor 1 (HIF-1) nih.gov. Conversely, placing these substituents at the meta or para position diminished the activity nih.gov. Similarly, for 1-benzyl indole-based thiosemicarbazones acting as tyrosinase inhibitors, substitutions on the benzyl ring were found to favor inhibitory potency rsc.org. A 4-methyl benzyl substitution yielded the highest potency in the series, while increasing the electronegativity of the substituent (e.g., 4-chloro) led to a moderate decrease in activity rsc.org.
| Substituent | Position | Compound Series | Biological Activity | Observation |
|---|---|---|---|---|
| Unsubstituted | - | Bis-indole HIV-1 inhibitors | HIV-1 Fusion Inhibition | 5-fold decrease in activity acs.org. |
| Fluoro, Cyano | ortho | 1-benzyl indazoles | HIF-1 Inhibition | Enhanced inhibitory activity nih.gov. |
| Fluoro, Cyano | meta, para | 1-benzyl indazoles | HIF-1 Inhibition | Reduced inhibitory activity nih.gov. |
| 4-Methyl | para | 1-benzyl indole thiosemicarbazones | Tyrosinase Inhibition | Highest potency in the series rsc.org. |
| 4-Chloro | para | 1-benzyl indole thiosemicarbazones | Tyrosinase Inhibition | Moderately lower activity than 4-methyl analog rsc.org. |
Linker Length and Heterocyclic Moiety Effects in Hybrid Compounds
For hybrid molecules that incorporate an indole scaffold, the nature of the linker and the choice of the secondary heterocyclic moiety are paramount. These elements dictate the spatial orientation of the pharmacophores and their ability to interact with multiple binding sites.
The indole nucleus is often combined with other heterocyclic systems like 1,2,4-triazole (B32235), pyrazole (B372694), or hydantoin (B18101) to create hybrid compounds with enhanced or novel biological activities nih.govmdpi.com. For example, in the design of tubulin polymerization inhibitors, a 1,2,4-triazole ring has been used as a linker between an indole ring and a substituted phenyl ring to maintain the required cis configuration for bioactivity nih.gov.
The flexibility and length of the linker are also crucial. In one study, the bioisosteric replacement of an amide linker with a more flexible triazole ring was explored, though in this particular case, it did not lead to improved activity nih.gov. The synthesis of indole-pyrazole hybrids connected by a methylene (B1212753) linker has also been investigated, with the resulting molecular conformation being highly dependent on the substitution pattern of the pyrazole ring mdpi.com. This demonstrates that even a simple one-carbon linker can allow for significant conformational variability, which in turn affects biological activity. The development of various indole heterocycle conjugates for antineoplastic activity further highlights the strategy of connecting different bioactive fragments to achieve a synergistic effect rsc.org.
Correlation of Molecular Shape and Conformational Features with Activity
X-ray crystallography and molecular modeling are essential tools for understanding these relationships. For instance, analysis of indole-pyrazole hybrids revealed that the molecules could adopt distinct conformations, described by a pair of torsion angles along the methylene linker, depending on the crystal packing requirements mdpi.com. These different conformers present different three-dimensional arrangements of the indole and pyrazole pharmacophores, which would be expected to influence their interaction with a biological target mdpi.com. The planarity of the indole ring system itself is also a key feature, providing a rigid scaffold from which substituents can be projected in specific vectors to interact with a receptor researchgate.net.
| Compound Linkage | Binding Affinity (KI, µM) | Cell-Cell Fusion Inhibition (EC50CCF, µM) | Viral Replication Inhibition (EC50VCF, µM) |
|---|---|---|---|
| 6–6′ | 1.0 ± 0.2 | 0.8 | 0.9 |
| 5–6′ | 3.0 ± 0.4 | 7 | 18 |
| 6–5′ | 4.2 ± 0.3 | 3.5 | 6.9 |
| 5–5′ | 3.9 ± 0.4 | 12 | 18 |
Role in Advanced Chemical Biology Probes and Research Tools
Design and Development of Fluorescent Probes based on Indole (B1671886) Scaffolds
The indole ring system is intrinsically fluorescent, and its photophysical properties can be finely tuned by the introduction of various substituents. This makes the indole scaffold an excellent starting point for the creation of fluorogenic probes. rsc.org The design of such probes often involves coupling the indole fluorophore to a recognition moiety that can selectively interact with a target analyte. This interaction can lead to a change in the fluorescence output, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.
While research has not explicitly detailed the use of 6-(Benzyloxy)-1-methyl-1H-indole as a fluorescent probe itself, its structure is amenable to modifications that could yield functional probes. The benzyloxy group at the 6-position can influence the electron density and, consequently, the spectroscopic properties of the indole core. Furthermore, this group can be deprotected to yield a hydroxyl group, which can then serve as a handle for further functionalization. The methyl group at the 1-position enhances the stability of the indole ring and can also influence its electronic properties.
A general strategy for developing a fluorescent probe from this compound would involve introducing a recognition unit at a suitable position on the indole ring, most commonly at the C2, C3, or C7 positions, through electrophilic substitution or other synthetic transformations. rsc.orgresearchgate.net For instance, a receptor for a specific metal ion could be attached, which upon binding would modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in fluorescence.
| Design Principle | Role of Indole Scaffold | Potential Modification of this compound |
| Fluorophore | The indole ring acts as the core fluorescent reporter. | The inherent fluorescence of the indole core can be modulated by the benzyloxy and methyl groups. |
| Recognition Moiety | A functional group or molecule that selectively binds to the target analyte. | Attachment of a recognition unit at the C2, C3, or C7 position. |
| Linker | A spacer that connects the fluorophore to the recognition moiety. | The benzyloxy group could be modified to act as a linker. |
| Modulation Mechanism | The interaction between the recognition moiety and the analyte alters the fluorescence of the indole core (e.g., via ICT, PET). | Analyte binding could induce a conformational change or electronic perturbation that affects the indole's fluorescence. |
Indole-Based Chemosensors for Analytical Applications
Chemosensors are molecules that can detect and signal the presence of specific chemical species. Indole derivatives have been successfully employed as chemosensors for a variety of analytes, including metal ions, anions, and neutral molecules. rsc.orgmdpi.comspectroscopyonline.com The sensing mechanism often relies on the coordination of the analyte with heteroatoms within the indole-based sensor molecule, leading to a change in its photophysical or electrochemical properties.
The structure of this compound offers several possibilities for its development into a chemosensor. The oxygen atom of the benzyloxy group and the nitrogen atom of the indole ring could potentially act as coordination sites for metal ions. More elaborate chemosensors could be synthesized by introducing additional coordinating groups onto the indole scaffold. For example, functionalization at the C7 position with a chelating group could create a highly selective sensor for a particular metal ion. The binding of the target analyte would then result in a measurable signal, such as a color change (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor).
An example of the application of indole-based chemosensors is the detection of fluoride (B91410) ions, which is crucial for monitoring water quality and human health. spectroscopyonline.com While a specific chemosensor based on this compound for fluoride has not been reported, the general principle involves the interaction of the anion with an N-H or O-H group on the sensor. The 1-methyl group in the target compound precludes the use of the indole N-H for this purpose, but debenzylation to the 6-hydroxy derivative would provide a potential interaction site.
| Analyte Type | Sensing Mechanism | Potential Role of this compound Derivative |
| Metal Ions | Coordination with heteroatoms, leading to fluorescence quenching or enhancement. | The indole nitrogen and ether oxygen could act as binding sites, or the scaffold could be functionalized with chelating groups. |
| Anions | Hydrogen bonding or electrostatic interactions, causing a change in color or fluorescence. | A debenzylated derivative could provide a hydroxyl group for hydrogen bonding with anions like fluoride. |
| Neutral Molecules | Host-guest interactions or specific chemical reactions. | The indole scaffold could be modified to create a binding pocket for specific neutral molecules. |
Molecular Imaging Applications of Indole-Derived Probes
Molecular imaging is a rapidly advancing field that enables the visualization of cellular and molecular processes in living organisms. Fluorescent probes are essential tools in molecular imaging, and indole-based probes have shown promise in this area. nih.govnih.govnih.gov Their ability to be designed to target specific biomolecules or cellular compartments, combined with their favorable photophysical properties, makes them suitable for live-cell imaging and in vivo studies.
Probes derived from this compound could potentially be developed for molecular imaging applications. For instance, by attaching a targeting ligand, such as a peptide or a small molecule that binds to a specific receptor, the probe could be directed to a particular cell type or tissue. The benzyloxy group could be replaced with a moiety that enhances water solubility or facilitates cell membrane permeability, which are crucial properties for bioimaging agents. Furthermore, the indole core could be incorporated into larger, more complex imaging agents, such as those used for positron emission tomography (PET) when labeled with a suitable radioisotope.
An important consideration for in vivo imaging is the use of probes that absorb and emit light in the near-infrared (NIR) region, as this minimizes background autofluorescence from tissues. While simple indoles typically fluoresce in the ultraviolet or visible region, their emission can be red-shifted by extending the π-conjugation of the system. Therefore, a potential strategy would be to use this compound as a building block in the synthesis of larger, conjugated systems with NIR emission properties.
Indole Moiety as a Core for Chemical Probe Development
The versatility of the indole moiety makes it a central building block in the development of a wide range of chemical probes. nih.gov Its reactivity allows for the introduction of various functional groups at different positions, enabling the creation of diverse libraries of compounds for screening and optimization. The indole core can serve as a rigid scaffold upon which to build complex molecular architectures with specific functions.
The compound this compound represents a useful starting material for such endeavors. The benzyloxy group can act as a protecting group for the 6-hydroxy functionality, which can be deprotected at a later stage of the synthesis to allow for further modifications. The indole ring itself can undergo various chemical reactions, such as electrophilic substitution, lithiation followed by reaction with electrophiles, and transition metal-catalyzed cross-coupling reactions. These reactions provide access to a wide array of functionalized indole derivatives that can be evaluated as potential chemical probes.
The development of mechanism-based probes, which are designed to covalently label a specific enzyme, is an area where functionalized indoles could be employed. rsc.org For example, a reactive group could be attached to the indole scaffold of this compound, which would allow it to form a covalent bond with the active site of a target enzyme, thereby providing a tool to study the enzyme's activity and localization.
Metabolic Aspects of Indole Derivatives in Biological Systems Non Human/biosynthesis
Biosynthesis of Indole (B1671886) and Tryptophan Precursors
The biosynthesis of L-tryptophan in microorganisms and plants is a complex, seven-step enzymatic process that begins with chorismate, a product of the shikimate pathway. cabidigitallibrary.orgnih.gov Chorismate stands at a critical metabolic branch point, leading to the production of all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine. researchgate.net The first committed step in tryptophan biosynthesis is the conversion of chorismate to anthranilate, a reaction catalyzed by anthranilate synthase. nih.govresearchgate.net The pathway then proceeds through several intermediates to ultimately generate L-tryptophan. cabidigitallibrary.org
Indole itself is a key intermediate in this pathway. In many organisms, indole is synthesized from indole-3-glycerol phosphate (B84403) (IGP) through a retroaldol cleavage reaction. nih.gov This reaction is catalyzed by enzymes with indole-3-glycerol phosphate lyase (IGL) activity. nih.govontosight.ai The resulting indole is then typically condensed with L-serine to form L-tryptophan, a reaction catalyzed by the β-subunit of tryptophan synthase. nih.gov While the tryptophan synthase complex usually channels the indole intermediate directly from the α-subunit (which performs the IGL function) to the β-subunit without releasing it, some plants and bacteria possess standalone IGL enzymes that release free indole for use in secondary metabolite biosynthesis. nih.govwikipedia.orgbiorxiv.org
Furthermore, some microorganisms can synthesize indole-3-acetic acid (IAA), a significant plant hormone, through pathways that are either dependent on or independent of tryptophan. The tryptophan-independent pathway branches off from the main tryptophan biosynthesis pathway, using precursors like indole-3-glycerol phosphate or indole. nih.govoup.com
Microbial Metabolism of Tryptophan to Indole Derivatives
The gut microbiota plays a crucial role in metabolizing dietary tryptophan that is not used by the host for protein or serotonin (B10506) synthesis. nih.gov A significant portion of this tryptophan is converted into a variety of indole derivatives through several microbial metabolic pathways. nih.govbohrium.com
One of the primary pathways involves the enzyme tryptophanase, which is expressed by many gut bacteria, including species of Escherichia, Clostridium, and Bacteroides. nih.govmdpi.com Tryptophanase catalyzes the conversion of tryptophan into indole, pyruvate, and ammonia (B1221849). youtube.com This is a key source of indole in the gut. nih.gov
Beyond direct conversion to indole, gut microbes employ other enzymatic pathways to produce a diverse array of indole derivatives. nih.gov These include:
Indole-3-acetic acid (IAA): Produced via multiple pathways, including the indole-3-acetamide (B105759) (IAM) pathway and the indole-3-pyruvate (IPA) pathway. nih.govnih.gov The IAM pathway is a two-step process where tryptophan is first converted to IAM by tryptophan-2-monooxygenase, which is then hydrolyzed to IAA. oup.com
Indole-3-propionic acid (IPA): A significant metabolite produced by certain gut bacteria. nih.gov
Tryptamine: Formed by the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase, found in bacteria such as Clostridium sporogenes and Ruminococcus gnavus. nih.govnih.gov
Skatole (3-methylindole): Can be produced from the further metabolism of IAA in some ruminal bacteria. nih.govnih.gov
Other derivatives: Gut microbes can also generate indole-3-aldehyde (IAld), indole-3-lactic acid (ILA), and indole acrylic acid. nih.govmdpi.com
These microbial metabolites are important signaling molecules that can influence host physiology. nih.govmdpi.com
Enzymatic Transformations of Indole Derivatives in Preclinical Models
Once produced by gut microbiota, indole and its derivatives are absorbed through the intestinal epithelium and can undergo further enzymatic transformations, primarily in the liver. nih.govresearchgate.net Preclinical models, including animal studies and in vitro systems like organoids, have been instrumental in elucidating these processes.
Liver Metabolism: In the liver, indole derivatives are substrates for Phase I and Phase II metabolic enzymes. youtube.com Cytochrome P450 (CYP450) enzymes, a key component of Phase I metabolism, are responsible for oxidizing these compounds. researchgate.netnih.gov Studies using rat liver microsomes have identified CYP2E1 as the major isoform responsible for the oxidation of indole to indoxyl. nih.gov This indoxyl is a precursor to indoxyl sulfate (B86663), a uremic toxin. nih.gov Following oxidation, the metabolites can be conjugated with molecules like sulfate or amino acids (e.g., glutamine, glycine) in Phase II reactions before being excreted by the kidneys. researchgate.net
Organoid and In Vitro Models: Human intestinal organoids have emerged as valuable preclinical models for studying the effects and metabolism of microbial products. researchgate.netmdpi.com For example, studies have shown that indole can modulate enteroendocrine cell differentiation in human colonic organoids. mdpi.com This effect is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that recognizes many indole derivatives. nih.govmdpi.com The activation of AhR by indole leads to changes in gene expression, demonstrating a direct cellular response to this microbial metabolite. mdpi.com
Furthermore, chemoenzymatic systems have been developed to explore the transformation of indole derivatives. Promiscuous prenyltransferase enzymes have been used to create novel alkylated indole compounds, showcasing the potential for enzymatic modification. shareok.org Other multi-enzyme systems have been designed to produce complex carbazole (B46965) derivatives starting from simple indole building blocks, demonstrating the modularity of enzymatic transformations. mdpi.com Studies in mice have shown that microbially-produced indole is crucial for normal organ growth and metabolic function, with its absence leading to widespread metabolic dysregulation. nih.gov
Proposed Metabolic Pathways for Indole Derivatives
The metabolism of tryptophan, the precursor to all indole derivatives, follows three main pathways in biological systems: the kynurenine (B1673888) pathway, the serotonin pathway, and the indole pathway (primarily microbial). nih.govmdpi.com
Kynurenine Pathway: This is the major route for tryptophan catabolism in the host, accounting for approximately 95% of its degradation. nih.gov The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine-2,3-dioxygenase (IDO) or tryptophan-2,3-dioxygenase (TDO). mdpi.com This pathway generates several neuroactive and immunomodulatory metabolites. nih.govmdpi.com
Serotonin Pathway: A smaller fraction of tryptophan is hydroxylated and decarboxylated to produce the neurotransmitter serotonin. nih.govnih.gov
Indole Pathway (Microbial): This pathway is exclusive to the gut microbiota and is responsible for producing indole and a wide range of its derivatives from dietary tryptophan. nih.govmdpi.com The key pathways within this microbial metabolism include:
Tryptophanase Pathway: Directly converts tryptophan to indole. mdpi.com
Indole-3-Pyruvate (IPA) Pathway: Tryptophan is converted to IPA, which is then metabolized to indole-3-acetaldehyde (IAAld) and finally to indole-3-acetic acid (IAA). nih.govnih.gov
Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine, which is then oxidized to IAAld and subsequently to IAA. nih.gov
Indole-3-Acetamide (IAM) Pathway: A two-step conversion of tryptophan to IAA via an IAM intermediate. nih.govoup.com
Tryptophan Side-chain Oxidase (TSO) Pathway: A less common pathway where tryptophan is directly converted to IAAld. nih.govoup.com
These microbially-derived indole compounds are absorbed by the host and can enter systemic circulation, where they are further metabolized in the liver, primarily by CYP450 enzymes, before excretion. researchgate.netmdpi.com The interplay between these host and microbial pathways is critical for maintaining homeostasis. nih.gov
Future Research Directions and Opportunities
Exploration of Novel Synthetic Routes and Sustainable Chemistry for Indole (B1671886) Derivatives
The synthesis of indole derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methodologies is a continuous endeavor. For 6-(Benzyloxy)-1-methyl-1H-indole, future research could focus on developing novel synthetic strategies that improve upon existing methods.
Currently, the synthesis of this compound can be envisioned through the N-methylation of 6-benzyloxyindole. Traditional methods for N-alkylation of indoles often involve the use of strong bases and hazardous alkylating agents. orgsyn.org Modern approaches, however, are shifting towards greener alternatives.
Table 1: Potential Synthetic Routes for this compound
| Synthetic Approach | Starting Material | Key Reagents/Catalysts | Potential Advantages |
| Classical N-Methylation | 6-Benzyloxyindole | Methyl iodide, sodium hydride in DMF | Established method, high yield |
| Green N-Methylation | 6-Benzyloxyindole | Dimethyl carbonate (DMC) with a catalyst (e.g., DBU, DABCO) | Non-toxic methylating agent, environmentally friendly. st-andrews.ac.uk |
| Reductive Amination | 6-Benzyloxyindole-3-carbaldehyde | Methylamine (B109427), reducing agent (e.g., NaBH(OAc)₃) | Access to diverse N-substituted indoles. |
| Transition-Metal Catalyzed Cross-Coupling | 6-Benzyloxy-1H-indole | Methylating agent with a suitable metal catalyst (e.g., Palladium, Copper) | Mild reaction conditions, broad substrate scope. |
| Photoredox Catalysis | 6-Benzyloxyindole | Methylating agent with a photocatalyst and light source | Utilizes visible light as a renewable energy source. rsc.org |
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
While this compound is primarily known as a synthetic intermediate, its structural motifs—a benzyloxy group at the 6-position and a methyl group at the 1-position of the indole core—suggest potential for biological activity. The indole nucleus is a common feature in molecules that interact with a variety of biological targets. pcbiochemres.commdpi.comkit.edu
Future investigations should focus on screening this compound and its derivatives against a panel of biologically relevant targets. Mechanistic studies could then be employed to understand the molecular basis of any observed activity.
Table 2: Potential Biological Targets for this compound
| Target Class | Rationale for Investigation | Potential Research Approach |
| Kinases | Many indole derivatives are known kinase inhibitors, crucial in cancer therapy. nih.gov | In vitro kinase inhibition assays followed by cellular assays to determine effects on signaling pathways. |
| G-protein-coupled receptors (GPCRs) | The indole scaffold is present in many ligands for GPCRs, such as serotonin (B10506) receptors. mdpi.com | Radioligand binding assays and functional assays to assess agonist or antagonist activity. |
| Enzymes (e.g., HDAC, Topoisomerase) | Indole-based compounds have been developed as inhibitors of various enzymes implicated in disease. nih.gov | Enzyme activity assays and structural studies to elucidate binding modes. |
| Ion Channels | Certain indole alkaloids modulate the function of ion channels. | Electrophysiological studies on various ion channels. |
A deeper understanding of how the specific substitutions on the indole ring of this compound influence its interaction with biological macromolecules is crucial. This knowledge would pave the way for the rational design of new therapeutic agents. nih.gov
Integration of Advanced Computational Methods in Rational Design
Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, computational methods can be employed to predict its properties, identify potential biological targets, and guide the design of new derivatives with enhanced activity and selectivity. umn.edu
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict the binding mode and affinity of the compound to various protein targets. | Identification of potential biological targets and key intermolecular interactions. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity. | Prediction of the activity of new derivatives and identification of key structural motifs for activity. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound when bound to a target protein. | Understanding the stability of the protein-ligand complex and the role of solvent molecules. mdpi.com |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. | A template for virtual screening of compound libraries to find new hits. |
| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound. | Early assessment of the drug-likeness of potential therapeutic candidates. |
By integrating these computational approaches, researchers can prioritize the synthesis of the most promising derivatives of this compound, thereby saving time and resources.
Development of Advanced Indole-Based Chemical Probes and Tools
The indole scaffold is a versatile platform for the development of chemical probes, including fluorescent sensors. rsc.orgnih.gov The inherent fluorescence of the indole ring can be modulated by its substituents and its interaction with analytes. This opens up the possibility of designing novel probes based on the this compound framework.
Future research could explore the synthesis of derivatives of this compound functionalized with specific recognition moieties for various analytes of biological interest, such as metal ions, reactive oxygen species, or specific enzymes. nih.govmdpi.com
Table 4: Potential Chemical Probes Derived from this compound
| Probe Type | Target Analyte | Design Strategy | Potential Application |
| Fluorescent Chemosensor | Metal Cations (e.g., Zn²⁺, Cu²⁺) | Incorporation of a chelating group that modulates the fluorescence upon ion binding. mdpi.com | Imaging of metal ion distribution in biological systems. |
| Turn-on/Turn-off Fluorescent Probe | Reactive Oxygen Species (ROS) | Introduction of a ROS-cleavable group that alters the fluorescence properties. | Detection of oxidative stress in cells. |
| Activity-Based Probe | Specific Enzymes | Functionalization with a reactive group that covalently binds to the active site of an enzyme. | Profiling enzyme activity in complex biological samples. |
| pH-Sensitive Probe | Changes in pH | Incorporation of a protonatable group that influences the electronic properties of the indole fluorophore. nih.gov | Monitoring pH changes in cellular compartments. |
The development of such probes would provide valuable tools for studying biological processes and could have applications in diagnostics and bioimaging.
Investigation of Indole Derivatives in Broader Biological Systems (Excluding Human Clinical Context)
To fully understand the pharmacological potential of this compound and its derivatives, it is essential to evaluate their effects in broader biological systems. This includes studies in cell cultures and in vivo studies in model organisms.
Initial in vitro studies should assess the cytotoxicity of the compounds against a range of cell lines to identify any potential therapeutic window. For compounds that show promising activity and low toxicity, further investigation in animal models of disease would be warranted. nih.govresearchgate.net
Table 5: Preclinical Evaluation of this compound Derivatives
| Study Type | Model System | Key Parameters to be Evaluated |
| In Vitro Cellular Assays | Cancer cell lines, primary cells | Cytotoxicity, proliferation, apoptosis, cell cycle analysis. nih.gov |
| In Vivo Efficacy Studies | Mouse models of cancer, inflammation, or neurological disorders | Tumor growth inhibition, reduction of inflammatory markers, behavioral changes. mdpi.comnih.gov |
| Pharmacokinetic Studies | Rats, mice | Bioavailability, plasma concentration-time profile, metabolism, and excretion. |
| Preliminary Toxicology Studies | Rodent models | Acute and sub-acute toxicity, organ-specific toxicity. researchgate.net |
These studies are critical for establishing a comprehensive biological profile of novel indole derivatives and for identifying promising candidates for further development. The insights gained from these investigations will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(Benzyloxy)-1-methyl-1H-indole, and how are yields optimized?
- Answer : A widely validated method involves alkylation of 6-benzyloxyindole using methylating agents under optimized conditions. For example, the GP6 procedure (General Procedure 6) achieves 100% yield by reacting 6-benzyloxyindole with methyl iodide in the presence of a base like NaH or K₂CO₃ in DMF at controlled temperatures . Key steps include nitrogen protection, monitoring via TLC/HPLC, and purification via column chromatography. Lower yields in analogous reactions (e.g., 65% in ) highlight the importance of solvent choice, stoichiometry, and reaction time optimization.
Q. How is this compound characterized structurally?
- Answer : Multimodal spectroscopic techniques are critical. (CDCl₃, 400 MHz) shows characteristic peaks: δ 7.53–7.48 (aromatic protons), δ 5.15 (benzyloxy –CH₂–), and δ 3.73 (N–CH₃). IR confirms functional groups (e.g., C–O stretch at ~1278 cm⁻¹). Cross-referencing with literature data (e.g., [23] in ) and elemental analysis validates purity .
Q. Are there natural sources or biosynthetic pathways for this compound?
- Answer : While not directly reported, structurally related indoles (e.g., 5-(Benzyloxy)-1-methyl-1H-indole) have been identified in plant extracts via GC-MS (e.g., Mitracarpus hirtus in ). Biosynthetic pathways likely involve tryptophan derivatives and enzymatic O-benzylation. Researchers should employ metabolomic screening or isotopic labeling to trace origins.
Advanced Research Questions
Q. How can conflicting spectral data during indole derivative characterization be resolved?
- Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For example, shifts in DMSO vs. CDCl₃ ( vs. 15) require calibration with internal standards (e.g., TMS). Advanced methods like 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) clarify ambiguous signals. Cross-validation with synthetic intermediates (e.g., 6-benzyloxyindole) is also critical .
Q. What strategies optimize regioselectivity in N-alkylation of indoles?
- Answer : N-Methylation selectivity depends on base strength and steric effects. Strong bases (e.g., NaH) favor deprotonation at the indole N–H site, while bulky alkylating agents (e.g., methyl iodide) reduce O-alkylation side products. Solvent polarity (e.g., DMF vs. THF) and temperature control (e.g., 0–30°C) further enhance regioselectivity .
Q. How do substituents influence the pharmacological activity of this compound?
- Answer : The benzyloxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with analogs (e.g., 5-methoxy or 4-chloro derivatives in ) reveal that electron-donating groups at the 6-position increase stability, while halogenation modulates receptor binding. In silico docking (e.g., targeting squalene synthase in ) and in vitro assays (e.g., kinase inhibition in ) are recommended for SAR analysis.
Q. What experimental designs mitigate degradation during storage or biological assays?
- Answer : Light-sensitive indoles require amber vials and inert atmospheres (N₂/Ar). Stability studies (HPLC monitoring under varying pH/temperature) identify optimal storage conditions (e.g., –20°C in desiccated form). For biological assays, DMSO stock solutions should be freshly prepared to prevent oxidation .
Q. How can synthetic byproducts or isomers be detected and separated?
- Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) resolves isomers (e.g., 5- vs. 6-substituted indoles). Chiral columns or derivatization (e.g., Mosher’s esters) address enantiomeric impurities. GC-MS () or LC-HRMS identifies low-abundance byproducts (e.g., dealkylated intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
